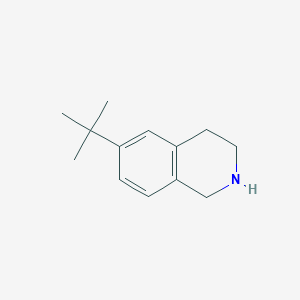

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline

Description

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline (6-tBu-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by a bulky tert-butyl substituent at the 6-position of the isoquinoline scaffold. THIQ derivatives are widely studied for their diverse biological activities, including enzyme inhibition, receptor modulation, and neurotoxic or neuroprotective effects .

Properties

IUPAC Name |

6-tert-butyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(2,3)12-5-4-11-9-14-7-6-10(11)8-12/h4-5,8,14H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORVPPDFYWENEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CNCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404576-42-7 | |

| Record name | 6-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring. For instance, the reaction of tert-butylamine with a suitable aldehyde under acidic conditions can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar THIQ Derivatives

Structural and Functional Differences

Enzyme Inhibition

- 6,7-Dimethoxy-THIQ : Exhibits potent ADAMTS-4 inhibition (IC50 ~10 nM) and serves as a σ2 receptor ligand. Removal of the 6,7-dimethoxy group reduces activity, but truncation at the R1 position retains potency .

- 7,8-Dichloro-THIQ : Inhibits PNMT (IC50 = 10 μM). Bis-THIQ derivatives (e.g., C6-bridged) show enhanced potency (IC50 = 0.08–2 μM), suggesting cooperative binding .

- 6-tBu-THIQ : While unstudied, the tert-butyl group may improve binding to hydrophobic enzyme pockets (e.g., HDACs or xanthine oxidase), similar to 6,7-dimethoxy-THIQ in ADAMTS-4 inhibition .

Neurotoxicity and CNS Effects

- 1MeTIQ: N-methylated metabolites (e.g., N-methyl-isoquinolinium ion) are neurotoxic, resembling MPTP’s mechanism in Parkinson’s disease. 1MeTIQ penetrates the BBB and concentrates in the brain .

- 6-tBu-THIQ: The tert-butyl group likely enhances BBB penetration compared to smaller substituents (e.g., methoxy).

Pharmacokinetic and Metabolic Comparison

Biological Activity

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline (TB-THIQ) is a compound belonging to the tetrahydroisoquinoline class, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of TB-THIQ, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular structure of TB-THIQ features a bicyclic framework consisting of a benzene ring fused to a piperidine-like ring, with a tert-butyl group at the 6-position. This structural modification enhances its lipophilicity and stability , facilitating better penetration across biological membranes and interaction with molecular targets.

TB-THIQ's biological activity is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that it may inhibit enzymes responsible for neurotransmitter degradation, thereby enhancing neurotransmitter availability in synaptic clefts. This mechanism is crucial for its potential neuroprotective effects and analgesic properties.

Interaction with Neurotransmitter Systems

- Dopamine Receptors : TB-THIQ has shown potential in interacting with dopamine receptors, which are critical in managing mood and cognitive functions.

- Opioid Receptors : The compound may also influence opioid receptor pathways, suggesting analgesic effects that warrant further investigation.

Neuroprotective Effects

Studies have highlighted TB-THIQ's promising neuroprotective properties. It has been investigated for its role in treating neurodegenerative diseases by:

- Enhancing neurotransmitter levels.

- Inhibiting enzymes that degrade neurotransmitters like acetylcholine.

Analgesic Properties

The compound exhibits analgesic effects through mechanisms involving opioid receptor modulation. This suggests its potential utility in pain management therapies.

Antiviral Activity

Recent research has explored the antiviral properties of TB-THIQ derivatives against SARS-CoV-2:

- A related compound demonstrated an EC50 of 2.78 μM in inhibiting viral replication in human lung cells, showcasing comparable potency to established antiviral drugs like chloroquine .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of TB-THIQ compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound without tert-butyl group | Lacks enhanced lipophilicity and stability |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Brominated derivative | Different reactivity and biological activity |

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate | Carboxylated derivative | Used in different synthetic applications |

The presence of the tert-butyl group significantly enhances TB-THIQ's stability and lipophilicity compared to these compounds. This unique feature facilitates better interaction with biological targets.

Case Studies

- Neuroprotective Studies : In vitro studies have shown that TB-THIQ can effectively inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This effect is crucial for cognitive function and memory retention.

- Antiviral Studies : The antiviral efficacy of TB-THIQ derivatives against SARS-CoV-2 has been documented, demonstrating significant inhibition of viral replication in cell cultures. These findings support further development as potential therapeutic agents against viral infections .

Q & A

Q. Advanced

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts for asymmetric Pictet-Spengler reactions .

- Dynamic Kinetic Resolution : Combine chiral ligands (e.g., SPRIX) with transition metals (Pd, Ru) to control stereochemistry during cyclization .

- Analytical Validation : Confirm enantiopurity via polarimetry, circular dichroism (CD), or chiral stationary phase HPLC .

Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Q. Advanced

- NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity and substituent effects (e.g., tert-butyl singlet at ~1.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula, especially for halogenated derivatives .

- X-ray Diffraction : Resolves ambiguities in stereochemistry and crystal packing effects .

How does the tert-butyl group affect the compound’s stability under varying pH and temperature conditions?

Q. Advanced

- Acidic Conditions : The tert-butyl group resheres protonation at the isoquinoline nitrogen, preventing ring-opening reactions.

- Thermal Stability : Decomposition occurs above 200°C, primarily via retro-aldol pathways.

- Oxidative Stability : The group reduces susceptibility to autoxidation compared to methyl or ethyl analogs, as shown in accelerated stability testing (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.